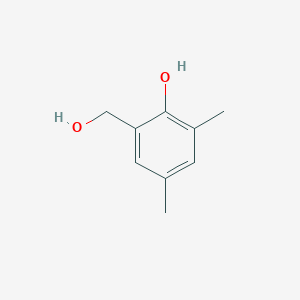
2-(Hydroxymethyl)-4,6-dimethylphenol
Cat. No. B7906477
M. Wt: 152.19 g/mol
InChI Key: MWGGRRBSDWVAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05369126
Procedure details


A 250-mL round-bottom flask equipped with a magnetic stirrer, condenser, and Ar-inlet tube was charged with 22.0 g (145 mmol) of crude (1), 24.7 mL (130 mmol) of 1-bromononane (Fluka), 5.79 (145 mmol) of sodium hydroxide (Fisher), and 100 mL of isopropanol (Fisher). After the mixture was refluxed overnight, 100 mL of water and 100 mL of hexane (Fisher) were added. The hexane layer was washed with 20 mL of 1N NaOH (Fisher). The combined aqueous layers were extracted with 50 mL of hexane. Then, the combined hexane solutions were extracted with 100 mL+2×50 mL=200 mL of 95% methanol. The combined methanol extracts were concentrated. The residual water was removed azeotropically with 100 mL of toluene. The residue was dried at 50° C. under high vacuum to give 28.1 g of crude (2) as a brown oil; 50.5% yield from (1), 77.7% yield based on 1-bromononane.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
5.79
Quantity
145 mmol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
BrCCCC[CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[OH-:11].[Na+].[CH:13](O)([CH3:15])[CH3:14].[OH2:17].[CH3:18]CCCCC>>[OH:11][CH2:14][C:13]1[CH:15]=[C:9]([CH3:10])[CH:8]=[C:7]([CH3:6])[C:18]=1[OH:17] |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
( 1 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
24.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCCCCC
|
[Compound]
|
Name
|
5.79
|
|
Quantity
|
145 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 250-mL round-bottom flask equipped with a magnetic stirrer, condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the mixture was refluxed overnight
|
|
Duration
|
8 (± 8) h
|
WASH
|
Type
|
WASH
|
|
Details
|
The hexane layer was washed with 20 mL of 1N NaOH (Fisher)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous layers were extracted with 50 mL of hexane
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Then, the combined hexane solutions were extracted with 100 mL+2×50 mL=200 mL of 95% methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The combined methanol extracts were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residual water was removed azeotropically with 100 mL of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was dried at 50° C. under high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=C(C(=CC(=C1)C)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 50.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

